molecular formula C10H9BrF3NO2 B1373795 2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1252311-93-5

2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B1373795
CAS No.: 1252311-93-5
M. Wt: 312.08 g/mol
InChI Key: JQZYRGITWQWMAP-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a bromophenoxy group and a trifluoroethyl acetamide moiety

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c11-7-2-1-3-8(4-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYRGITWQWMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Acyl Chloride and 2,2,2-Trifluoroethylamine

One common route involves synthesizing the 3-bromophenoxyacetyl chloride intermediate, which is then reacted with 2,2,2-trifluoroethylamine to yield the target amide.

  • Step 1: Preparation of 3-bromophenoxyacetyl chloride from 3-bromophenoxyacetic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Step 2: Reaction of the acyl chloride with 2,2,2-trifluoroethylamine in the presence of a base (e.g., triethylamine) to neutralize the generated HCl and drive the amidation.
  • Conditions: Typically conducted in inert solvents like dichloromethane or tetrahydrofuran at low to ambient temperatures to control reaction rate and minimize side reactions.

This method benefits from straightforward reaction steps and good yields but requires careful handling of acyl chlorides and moisture-sensitive reagents.

Direct Amidation Using Borate Ester Catalysts

Recent advances have demonstrated the use of tris-(2,2,2-trifluoroethyl) borate as an effective reagent to catalyze direct amidation of carboxylic acids with amines without pre-activation to acyl chlorides.

  • Reagent Preparation: Tris-(2,2,2-trifluoroethyl) borate is prepared by heating boron oxide (B2O3) with 2,2,2-trifluoroethanol at 80 °C for 8–24 hours, followed by filtration and distillation.
  • Amidation Reaction: The borate ester facilitates direct coupling of 3-bromophenoxyacetic acid with 2,2,2-trifluoroethylamine under mild conditions, avoiding harsh reagents and reducing by-product formation.
  • Advantages: This method is more environmentally benign, avoids corrosive reagents, and can be scaled up with moderate yields (33–48%) for the borate reagent preparation.

This approach represents a modern, greener alternative to classical amidation.

Use of Protected Amines and Deprotection

In some synthetic routes, trifluoroethylamine is introduced as a protected derivative (e.g., N-phthalyl protection) to improve selectivity and yield.

  • The protected amine reacts with 3-bromophenoxyacetyl derivatives to form intermediates.
  • Subsequent mild deprotection (e.g., hydrazinolysis) liberates the free amide product.
  • This method reduces side reactions and facilitates purification but adds steps and reagents.

Reaction Conditions and Purification

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, ethyl acetate, or mixtures thereof.
  • Temperature: Reactions are generally performed at 0–25 °C for acyl chloride amidation or reflux temperatures for direct amidation with borate esters.
  • Bases: Triethylamine or other organic bases are used to scavenge acid by-products.
  • Purification: The crude product is purified by flash column chromatography or recrystallization from solvents like diethyl ether/n-pentane or n-heptane, yielding crystalline powders.

Representative Data Table for Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Yield (%) Advantages Disadvantages
Acyl Chloride + 2,2,2-Trifluoroethylamine 3-bromophenoxyacetyl chloride, amine, base 0–25 °C, inert solvent 70–85 High yield, straightforward Requires moisture-sensitive reagents
Direct Amidation with Borate Ester 3-bromophenoxyacetic acid, amine, B(OCH2CF3)3 80 °C, 8–24 h, inert atmosphere 60–75 Mild, greener, no acyl chloride needed Lower yield, longer reaction time
Protected Amine Route N-phthalyl trifluoroethylamine, deprotection Mild deprotection conditions 65–80 Improved selectivity Multi-step, more reagents

Research Findings and Notes

  • The use of 2,2,2-trifluoroethylamine imparts unique physicochemical properties due to the trifluoromethyl group, enhancing biological activity and stability.
  • Borate ester-mediated amidation is an emerging method offering operational simplicity and reduced hazardous waste compared to classical methods.
  • Side reactions such as dimer formation can occur if unreacted intermediates persist, necessitating careful stoichiometric control and purification.
  • The compound’s purity and structural integrity are typically confirmed by NMR, IR spectroscopy, and mass spectrometry, with characteristic signals for amide and trifluoroethyl groups.

Chemical Reactions Analysis

Route A: Direct Amidation

Reaction of 2-(3-bromophenoxy)acetic acid with 2,2,2-trifluoroethylamine using B(OCH₂CF₃)₃ as a catalyst (Table 1):

ReagentSolventTemp (°C)Time (h)Yield (%)Source
B(OCH₂CF₃)₃ (20 mol%)MeCN802485

This method avoids racemization and enables scalable production with minimal purification .

Route B: Acylation of Amines

Alternative synthesis via acylation of 2,2,2-trifluoroethylamine with 2-(3-bromophenoxy)acetyl chloride:

  • Conditions : THF, 0°C → RT, 12 h

  • Yield : 78% (isolated via FCC with EtOAc/hexanes) .

Nucleophilic Aromatic Substitution

The 3-bromo substituent undergoes substitution reactions under transition-metal catalysis (Table 2):

Reaction TypeCatalyst SystemProductYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃2-(3-Arylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide65–92
Buchwald-Hartwig AminationCuI/DMEDA, KF2-(3-Aminophenoxy)-N-(2,2,2-trifluoroethyl)acetamide73

Key Mechanistic Notes :

  • Bromine replacement proceeds via oxidative addition of Pd⁰ to the C–Br bond .

  • Electron-withdrawing trifluoroethyl group enhances electrophilicity at the carbonyl, stabilizing intermediates .

Hydrolysis and Stability Studies

The acetamide bond is resistant to hydrolysis under physiological conditions but cleaves under strong acidic/basic conditions:

ConditionProductHalf-Life (h)Source
1M HCl, reflux2-(3-Bromophenoxy)acetic acid2.5
1M NaOH, 60°C2-(3-Bromophenoxy)acetate anion1.8

Radical Reactions

The trifluoroethyl group participates in radical-mediated C–F bond activation:

  • Decarboxylative Trifluoromethylation :

    • Reaction with PhBDFA (phenyl bromodifluoroacetate) and CuI yields trifluoromethylated alkenes .

    • Yield : 61–75% under optimized KF/DMF conditions .

Spectroscopic Characterization

Critical NMR data for reaction monitoring (CDCl₃, 400 MHz):

  • ¹H NMR : δ 7.45–7.30 (m, 3H, Ar–H), 6.95 (d, J = 8.5 Hz, 1H, Ar–H), 4.60 (s, 2H, OCH₂CO), 3.85 (q, J = 9.0 Hz, 2H, NHCH₂CF₃), 1.25 (t, J = 9.0 Hz, 1H, NH) .

  • ¹⁹F NMR : δ −72.4 (t, J = 9.0 Hz, CF₃) .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis for more complex chemical structures.

Biology

  • Biochemical Probe: Investigated for its ability to study enzyme interactions. The bromophenoxy group can form hydrogen bonds with enzyme active sites, enhancing the understanding of enzyme mechanisms.

Medicine

  • Therapeutic Potential: Explored for anti-inflammatory and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Industry

  • Specialty Chemicals Development: Used in the formulation of specialty chemicals and materials due to its stability and reactivity profile.

Research indicates several promising biological activities:

  • Antimicrobial Activity: In studies, the compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 10 µg/mL.
  • Anti-inflammatory Effects: Animal studies showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following administration during induced inflammation.
  • Cancer Cell Proliferation Inhibition: In vitro assays revealed a 50% reduction in breast cancer cell viability (MCF-7) at a concentration of 25 µM over 48 hours.

Case Studies

Study FocusFindingsReference
Antimicrobial StudySignificant reduction in bacterial counts at concentrations as low as 10 µg/mLJournal of Medicinal Chemistry
Anti-inflammatory ResearchDecreased pro-inflammatory cytokines post-administrationAnimal Study
Cancer Cell Proliferation50% viability reduction in MCF-7 cells at 25 µM over 48 hoursIn Vitro Assays

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, while the trifluoroethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(3-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(3-iodophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

2-(3-Bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromophenoxy moiety and a trifluoroethyl acetamide group. The presence of the bromine atom is significant for its interaction with biological targets, while the trifluoroethyl group enhances lipophilicity, which is crucial for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

  • Halogen Bonding : The bromine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids.
  • Lipophilicity : The trifluoroethyl group increases the compound's hydrophobic character, facilitating better interaction with lipid membranes.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes or receptors, leading to various physiological effects.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Properties : Shown to reduce inflammation in animal models.
  • Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerDecreased proliferation of cancer cells

Case Studies

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Research : A recent animal study demonstrated that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) after induced inflammation .
  • Cancer Cell Proliferation : In vitro assays indicated that the compound reduced the viability of breast cancer cells (MCF-7) by 50% at a concentration of 25 µM over 48 hours. This suggests a potential role in cancer therapy .

Comparative Analysis

Compared to similar compounds with different halogen substitutions (e.g., chloro or iodo), this compound shows enhanced biological activity due to the unique properties imparted by the bromine atom and trifluoroethyl group.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeEfficacy
This compoundAntimicrobialHigh
2-(3-Chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamideAntimicrobialModerate
2-(3-Iodophenoxy)-N-(2,2,2-trifluoroethyl)acetamideAntimicrobialLow

Q & A

Advanced Research Question

  • DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level computes HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps to predict nucleophilic attack sites.
  • MD simulations : GROMACS assesses solvation dynamics in aqueous/organic solvents, informing solubility challenges .

How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?

Advanced Research Question
Reconcile discrepancies by:

  • Solvent effects : Simulate NMR chemical shifts with COSMO-RS for solvent polarity corrections.
  • Conformational averaging : Use Boltzmann weighting in software like ACD/Labs to account for rotamer populations .

What structural modifications enhance the compound’s bioactivity in SAR studies?

Advanced Research Question

  • Phenoxy group : Replace bromine with electron-withdrawing groups (e.g., NO₂) to increase electrophilicity.
  • Trifluoroethyl moiety : Substitute with cyclopropyl to reduce metabolic lability.
    Validate via in silico ADMET predictions (e.g., SwissADME) and in vitro microsomal stability assays .

What protocols ensure safe handling and disposal of this compound given its toxicity profile?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • Storage : Keep in amber glass under argon at –20°C to prevent hydrolysis.
  • Waste disposal : Neutralize with 10% NaOH and incinerate via EPA-approved hazardous waste facilities .

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